2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid
Description
2-(4-Cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid is a triazole-based compound featuring a cyclobutyl substituent at the 4-position of the triazole ring and an acetic acid moiety at the 1-position. This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for constructing 1,4-disubstituted triazoles . Safety guidelines emphasize precautions such as avoiding heat and ignition sources .
Properties
IUPAC Name |
2-(4-cyclobutyltriazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)5-11-4-7(9-10-11)6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYLMSYOZLELDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions. The reaction is carried out in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at mild conditions, resulting in good yields of the desired product .
Chemical Reactions Analysis
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Cycloaddition: The compound can undergo 1,3-dipolar cycloaddition reactions with azides to form triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid exhibits significant antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens. For instance, studies have shown that compounds containing triazole rings can inhibit the growth of fungi and bacteria, making them potential candidates for developing new antibiotics or antifungal agents .
Case Study: Synthesis and Evaluation
A study synthesized various triazole derivatives, including this compound, and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antifungal medications .
Agricultural Applications
Fungicides
The compound has been explored for its potential use as a fungicide in agriculture. Triazole derivatives are widely recognized for their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi. This mechanism makes them effective in controlling plant diseases caused by various fungal pathogens.
Data Table: Efficacy of Triazole Derivatives
| Compound | Pathogen Targeted | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Fusarium oxysporum | 85% | |
| Other Triazole Derivative | Botrytis cinerea | 90% |
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation of triazole functionalities into polymer matrices, potentially improving thermal stability and mechanical strength.
Case Study: Polymer Synthesis
A research project focused on developing polymeric materials incorporating triazole units demonstrated improved tensile strength and thermal resistance compared to traditional polymers. The incorporation of this compound into the polymer backbone resulted in materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 4-position substituent on the triazole ring significantly impacts molecular properties. Below is a comparative analysis of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid and its analogs:
Key Observations :
- Cyclobutyl vs. However, the phenyl group’s aromaticity may enhance π-π stacking in biological systems.
- BTTAA: With a bulky bis-triazolylmethyl amino group, BTTAA exhibits superior Cu(I) chelation, enabling rapid CuAAC kinetics in live cells. In contrast, the cyclobutyl analog lacks such coordinating groups, limiting its catalytic utility.
- Functional Groups : Methoxycarbonyl and acetamido substituents introduce polarity, facilitating interactions with biological targets or solvents.
Biological Activity
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 1895259-96-7) is a compound characterized by its triazole ring structure, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- IUPAC Name : 2-(4-cyclobutyltriazol-1-yl)acetic acid
The triazole moiety contributes significantly to the compound's stability and biological interactions due to its ability to form hydrogen bonds and resist metabolic degradation .
Anticancer Properties
Research indicates that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in MCF-7 breast cancer cells, suggesting potential for therapeutic applications in oncology.
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide | Various | TBD |
| 2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Various | TBD |
The specific IC₅₀ values for this compound are yet to be fully established but are expected to be competitive based on the activity of related compounds .
The mechanism through which triazole derivatives exert their anticancer effects often involves binding to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest. This action can trigger apoptosis in susceptible cancer cell lines .
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and pharmacological evaluation of triazole derivatives. It was found that certain structural modifications could enhance anticancer activity significantly. For example, modifications that increase lipophilicity were associated with improved cellular uptake and efficacy against tumor cells .
Another investigation into the biological activities of triazole derivatives indicated their potential as antimicrobial agents. Compounds similar to 2-(4-cyclobutyltriazol) showed promising results against bacterial strains and fungi, suggesting a broad spectrum of biological activity beyond anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
